SB-366791 Exhibits Superior In Vivo Potency Compared to Capsazepine in Rodent Models
SB-366791 demonstrates significantly greater in vivo potency than capsazepine. A 0.5 mg/kg i.p. dose of SB-366791 significantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilatation in rats, while a 2 mg/kg dose of capsazepine was ineffective under the same conditions [1].
| Evidence Dimension | In vivo potency |
|---|---|
| Target Compound Data | Significant inhibition at 0.5 mg/kg i.p. |
| Comparator Or Baseline | Capsazepine: Ineffective at 2 mg/kg i.p. |
| Quantified Difference | SB-366791 is >4-fold more potent than capsazepine in vivo |
| Conditions | Rat model, capsaicin-induced hypothermia, wiping movements, and vasodilatation |
Why This Matters
For researchers designing in vivo experiments, SB-366791 offers a substantial advantage in achieving target engagement at lower, more manageable doses, reducing the risk of off-target effects associated with higher drug loads.
- [1] Varga, A., Németh, J., Szabó, A., McDougall, J. J., Zhang, C., Elekes, K., ... & Helyes, Z. (2005). Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat. Neuroscience Letters, 385(2), 137-142. View Source
